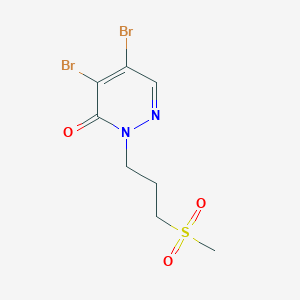
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one, also known as DMSP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is not yet fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one in lab experiments is its high potency. It has been found to be effective at very low concentrations, making it a cost-effective option for researchers. However, one major limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one. One area of interest is in the development of new cancer therapies that are based on 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one. Another area of research is in the study of the mechanism of action of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one, which could lead to a better understanding of its potential applications in various fields. Additionally, researchers are exploring ways to improve the solubility of 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one, which would make it easier to work with in lab experiments.
Conclusion
In conclusion, 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is a promising chemical compound that has potential applications in various fields, particularly in cancer research. While there is still much to learn about its mechanism of action and potential applications, research on 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is ongoing and holds great promise for the future.
Métodos De Síntesis
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one is synthesized through a multi-step process that involves the reaction of 4,5-dibromo-2-nitrobenzoic acid with 3-methylsulfonylpropylamine. The resulting intermediate is then subjected to reduction, cyclization, and deprotection to yield 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one.
Aplicaciones Científicas De Investigación
4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one has been found to have various applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 4,5-Dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4,5-dibromo-2-(3-methylsulfonylpropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O3S/c1-16(14,15)4-2-3-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWUCNZKYLKPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C(=O)C(=C(C=N1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)

![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)

![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)
![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
